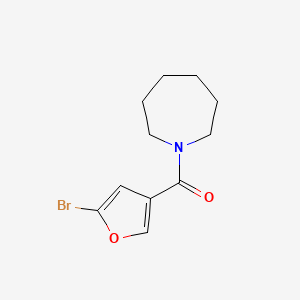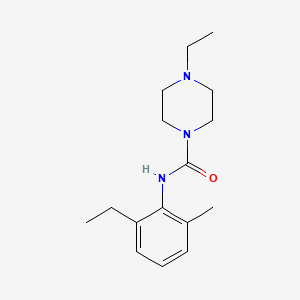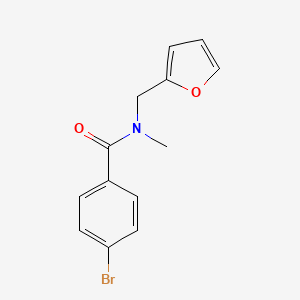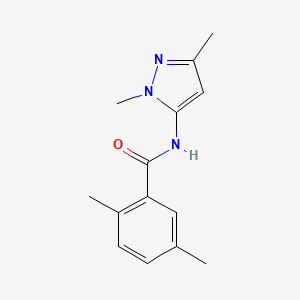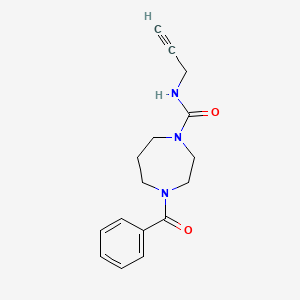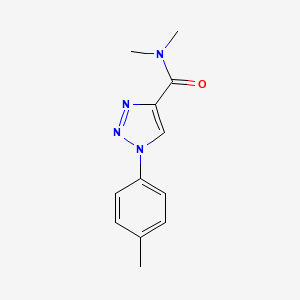
N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide, also known as DMPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. DMPT is a synthetic analog of the natural compound 3-methyl-4-(methylthio)butanoic acid (MMBA), which is a precursor for methionine synthesis in animals.
科学的研究の応用
N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide has been extensively studied in various scientific research fields, including animal nutrition, aquaculture, and plant growth regulation. In animal nutrition, N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide has been shown to enhance feed intake, growth performance, and nutrient utilization in various species, including pigs, chickens, and fish. In aquaculture, N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide has been used as a feed additive to improve fish growth, disease resistance, and stress tolerance. In plant growth regulation, N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide has been shown to promote root development, increase yield, and enhance stress tolerance in various crops.
作用機序
The mechanism of action of N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide is not fully understood, but it is believed to involve the activation of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, metabolism, and protein synthesis. N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide has also been shown to increase the expression of genes involved in nutrient uptake and utilization, as well as antioxidant defense.
Biochemical and Physiological Effects
N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide has been shown to have various biochemical and physiological effects in animals and plants. In animals, N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide has been shown to increase the levels of amino acids, especially methionine, in various tissues. It has also been shown to enhance the activity of digestive enzymes, improve gut health, and modulate the immune system. In plants, N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide has been shown to increase the levels of various plant hormones, such as auxins and cytokinins, which are involved in plant growth and development.
実験室実験の利点と制限
N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide has several advantages as a research tool, including its stability, solubility, and ease of use. It can be easily incorporated into animal feed or plant growth media, and its effects can be measured using various biochemical and physiological assays. However, N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide also has some limitations, including its potential toxicity at high doses and its potential interactions with other compounds in the experimental system.
将来の方向性
There are several future directions for N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide research, including exploring its potential applications in human nutrition and health, investigating its mechanism of action at the molecular level, and developing more efficient synthesis methods. Additionally, more research is needed to determine the optimal dosage and duration of N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide supplementation in different species and under different conditions. Overall, N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide is a promising compound with potential applications in various scientific research fields.
合成法
N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide can be synthesized through a multistep process involving the reaction of 4-methylbenzonitrile with dimethylamine and sodium azide. The resulting product is then subjected to hydrolysis and decarboxylation to yield N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide. The overall yield of this synthesis method is approximately 60%.
特性
IUPAC Name |
N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-4-6-10(7-5-9)16-8-11(13-14-16)12(17)15(2)3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJUNVFTPCHCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

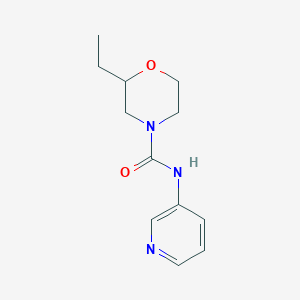
![Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate](/img/structure/B7511972.png)
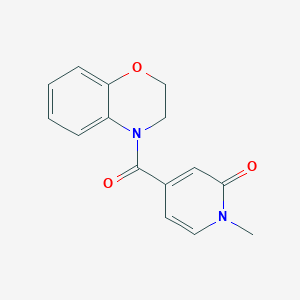

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethylfuran-2-carboxamide](/img/structure/B7512000.png)
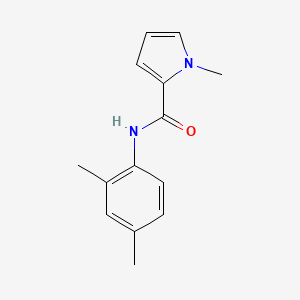
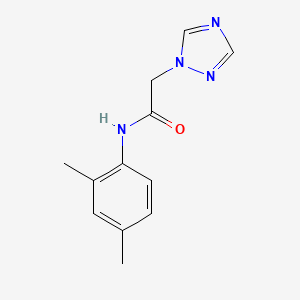
![N-cyclopentyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7512023.png)
![2-[2-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylacetonitrile](/img/structure/B7512026.png)
